Cas no 46729-07-1 (2-Propenoic acid,2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester)

2-Propenoic acid,2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester structure
46729-07-1 structure
Product Name:2-Propenoic acid,2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester
Numero CAS:46729-07-1
MF:C14H24O2
MW:224.339164733887
CID:331788
PubChem ID:170769
Update Time:2025-04-19

2-Propenoic acid,2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester
    • (4-tert-butylcyclohexyl) 2-methylprop-2-enoate
    • 4-t-Butylcyclohexyl methacrylate
    • 4-(1,1-Dimethylethyl)cyclohexyl methacrylate
    • 4-(tert-Butyl)cyclohexyl methacrylate
    • 4-tert-Butylcyclohexyl methacrylate
    • 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester
    • EINECS 256-277-5
    • (1s,4s)-4-tert-butylcyclohexyl 2-methylprop-2-enoate
    • Methacrylic acid 4alpha-tert-butylcyclohexane-1alpha-yl ester
    • SCHEMBL22799034
    • NS00019672
    • Methacrylic acid 4alpha-tert-butylcyclohexane-1beta-yl ester
    • SCHEMBL439526
    • 131809-29-5
    • (1r,4r)-4-tert-butylcyclohexyl 2-methylprop-2-enoate
    • trans-p-tert-butylcyclohexyl methacrylate
    • 131809-30-8
    • 4-TERT-BUTYLCYCLOHEXYL 2-METHYLPROP-2-ENOATE
    • 46729-07-1
    • AKOS025296160
    • DTXSID1068481
    • 2-propenoic acid, 2-methyl-,4-(1,1-dimethylethyl)cyclohexyl ester
    • 2-Propenoic acid,2-methyl-,4-(1,1-dimethylethyl)cyclohexyl ester
    • Inchi: 1S/C14H24O2/c1-10(2)13(15)16-12-8-6-11(7-9-12)14(3,4)5/h11-12H,1,6-9H2,2-5H3
    • Chiave InChI: PILKNUBLAZTESB-UHFFFAOYSA-N
    • Sorrisi: O(C(C(=C)C)=O)C1CCC(CC1)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 224.178
  • Massa monoisotopica: 224.178
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 265
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3A^2
  • XLogP3: 4.3

Proprietà sperimentali

  • Densità: 0.93±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 30.5-31 ºC
  • Punto di ebollizione: 277.3±9.0 ºC (760 Torr),
  • Punto di infiammabilità: 111.0±16.1 ºC,
  • Indice di rifrazione: 1.4640
  • Solubilità: Quasi insolubile (0,061 g/l) (25°C),
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd